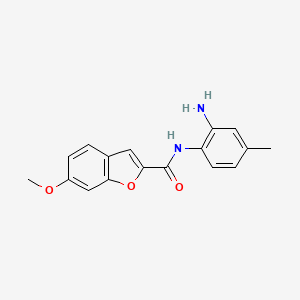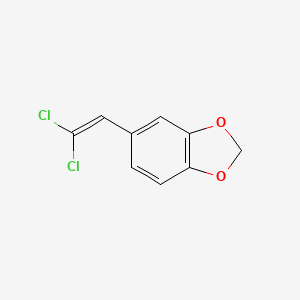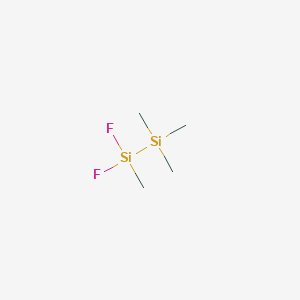![molecular formula C10H14O B14623187 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane CAS No. 59055-17-3](/img/structure/B14623187.png)
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Wissenschaftliche Forschungsanwendungen
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its reactive nature.
Wirkmechanismus
The mechanism of action of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides a kinetic opportunity to initiate ring-opening reactions via coordination to metal species. This compound can undergo various transformations, including thermal reactions, nucleophilic addition, and rhodium-c
Eigenschaften
CAS-Nummer |
59055-17-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-7(2)6-9-8-4-3-5-11-10(8)9/h8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
QTYYYLBECCFVTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C1C2C1OCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
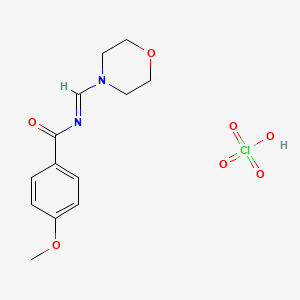
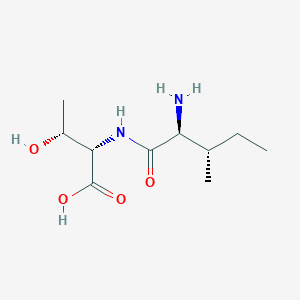
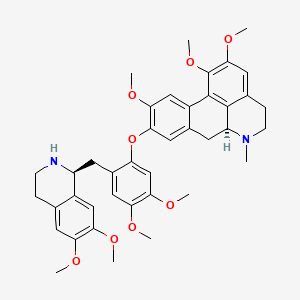
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)


![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

